4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-chloro-3-iodopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-5-4(8)3-10-11(5)2-1-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIYFBYEWFTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
A one-pot synthesis leveraging amino pyrazoles, enaminones, and sodium iodide (NaI) has been optimized for constructing the halogenated core. In this method, 3-amino-4-chloropyrazole reacts with β-chlorovinyl ketones in the presence of potassium persulfate (K₂S₂O₈) and NaI, yielding 4-chloro-3-iodopyrazolo[1,5-a]pyrazine via sequential cyclization and oxidative iodination. Key conditions include:
| Parameter | Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80°C | 65–78 | |
| Reaction Time | 12–24 h | ||
| Oxidant | K₂S₂O₈ (1.5 equiv) | ||
| Solvent | H₂O/EtOAc |
This method benefits from atom economy and avoids isolation of intermediates, though regioselectivity depends on the electronic nature of the enaminone.
Cyclization of Halogenated Precursors
Alternative routes begin with pre-halogenated building blocks. For example, 2,2-dichlorovinylacetophenones undergo cyclization with hydroxyethylhydrazine to form pyrazoline intermediates, which are subsequently aromatized and iodinated. Tosylation and azidation steps enable ring closure, with iodine introduced via nucleophilic displacement of tosyl groups.
Post-Synthetic Halogenation Approaches
Electrophilic Iodination
4-Chloropyrazolo[1,5-a]pyrazine undergoes regioselective iodination at position 3 using N-iodosuccinimide (NIS) under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the chloro group directing iodination to the adjacent position:
$$
\text{4-Chloropyrazolo[1,5-a]pyrazine} + \text{NIS} \xrightarrow{\text{HCl, CH}2\text{Cl}2} \text{this compound}
$$
| Condition | Detail | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85 |
| Catalyst | HCl (1 equiv) | |
| Temperature | Room temperature |
Oxidative Iodination
Iodine (I₂) catalyzes the direct C–H iodination of 4-chloropyrazolo[1,5-a]pyrazine derivatives in the presence of K₂S₂O₈. This metal-free approach employs aqueous conditions, enhancing sustainability:
$$
\text{4-Chloropyrazolo[1,5-a]pyrazine} + \text{I}2 \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{H}_2\text{O}} \text{this compound}
$$
| Parameter | Value | Yield (%) |
|---|---|---|
| I₂ Loading | 10 mol% | 72 |
| Reaction Time | 6 h |
Mechanistic Insights
DFT calculations on analogous systems reveal that iodination at position 3 proceeds through a Wheland intermediate stabilized by resonance with the pyrazine nitrogen. The chloro group at position 4 lowers the activation energy for electrophilic attack by polarizing the π-electron density. Oxidative methods involving K₂S₂O₈ generate iodonium ions (I⁺), which act as the active electrophile.
Industrial and Scalable Methodologies
Continuous flow reactors have been adapted for large-scale synthesis, reducing reaction times from hours to minutes. Catalytic systems using recyclable iodine sources (e.g., polymer-supported I₂) improve cost efficiency, with yields exceeding 70% at pilot scales.
Chemical Reactions Analysis
Halogenation Strategies
Electrophilic Substitution at Position 4
The chlorine substituent at position 4 is introduced via electrophilic aromatic substitution. Pyrazolo[1,5-a]pyrazines with electron-withdrawing groups (e.g., methoxycarbonyl, cyano) at position 4 are readily substituted at the 3-position . While the exact synthesis of 4-chloropyrazolo[1,5-a]pyrazine is not detailed, analogous methods involve reacting pyrazolo[1,5-a]pyrazine derivatives with chlorinating agents (e.g., Cl₂) under controlled conditions.
Nucleophilic Aromatic Substitution
The compound’s reactivity is dominated by the electron-withdrawing effects of Cl and I. The iodine at position 3, being a strong electron-withdrawing group and a good leaving group, facilitates nucleophilic aromatic substitution (NAS). For instance, iodine’s larger size and weaker bond strength compared to chlorine make it more prone to displacement by nucleophiles (e.g., amines, thiols).
Influence of Electron-Withdrawing Groups
Electron-withdrawing substituents (e.g., Cl, I) at positions 3 and 4 enhance the compound’s susceptibility to electrophilic attack. For example, in related pyrazolo[1,5-a]pyrazines, electron-deficient rings undergo carbene insertion reactions at position 7 via C–H activation, with reaction rates increasing in the presence of electron-withdrawing groups .
Halogenation and Functionalization
Spectral Characterization
The compound’s structure is confirmed via ¹H NMR , ¹³C NMR , and X-ray diffraction . For example, in related pyrazolo[1,5-a]pyrimidines, iodine’s deshielding effect on adjacent protons is evident in NMR spectra, while X-ray analysis confirms regioselectivity .
Collision Cross Section (CCS)
Predicted CCS values for different adducts (e.g., [M+H]+, [M+Na]+) aid in mass spectrometry analysis .
Comparative Reactivity of Halogens
| Substituent | Reactivity Traits | Stability |
|---|---|---|
| Chlorine | Moderate leaving group, strong EWG | High stability |
| Iodine | Excellent leaving group, strong EWG | Lower stability (higher lability) |
Scientific Research Applications
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level . The exact mechanism depends on the specific application and target, but it often involves binding to active sites or allosteric sites on proteins, altering their activity and function .
Comparison with Similar Compounds
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777)
8-Chloroimidazo[1,5-a]pyrazine (CAS 50432-68-3)
- Key Features : Contains an imidazo[1,5-a]pyrazine core with chlorine at position 6.
- Applications: Imidazo[1,5-a]pyrazines are prominent kinase inhibitors (e.g., BMS-279700) , while pyrazolo derivatives are less explored in medicinal chemistry.
Aryl-Substituted Pyrazolo[1,5-a]pyrazines
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS 1031936-97-6)
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS 1421312-08-4)
- Structural Data : Molecular formula C₁₄H₁₂ClN₃O₂ .
- Comparison: Electronic Modulation: Methoxy groups act as electron donors, countering the electron-deficient pyrazine core. This balance enhances stability in n-type semiconductors .
Heterocyclic Analogues
Triazolo[1,5-a]pyrazine Derivatives
- Synthesis: One-pot cycloaddition from ynones and amino azides yields triazolo derivatives with high regioselectivity .
- Comparison: Ring System: The triazole ring introduces additional nitrogen atoms, increasing polarity and metabolic stability compared to pyrazolo derivatives. Applications: Triazolo derivatives exhibit potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) , while pyrazolo analogues are underexplored in immunomodulation.
Pyrrolo[1,5-a]pyrazine-Based Eis Inhibitors
- Key Features: Aromatic pyrrolo cores with substituents like acetophenone exhibit IC₅₀ = 9.25 µM against Mycobacterium tuberculosis Eis .
- Comparison: Aromaticity: Disruption of aromaticity in pyrrolo[1,5-a]pyrazine reduces binding affinity, highlighting the importance of π-π interactions absent in non-aromatic analogues.
Comparative Data Tables
Table 1: Structural and Electronic Comparison
Research Implications
- Medicinal Chemistry : Halogen and aryl substituents on pyrazolo[1,5-a]pyrazines modulate target selectivity and potency, as seen in TLR7 antagonists and kinase inhibitors .
- Materials Science : Pyrazine cores lower LUMO levels (e.g., -3.8 eV for fluorophenyl derivatives ), enhancing electron transport in n-type OFETs .
- Synthetic Strategies : One-pot cycloadditions and Suzuki couplings offer efficient routes for diversifying substituents, enabling rapid exploration of structure-activity relationships.
Biological Activity
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic structure containing both pyrazole and pyrazine rings. The presence of chlorine and iodine substituents at specific positions enhances its chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | C₄H₃ClI₁N₄ |
| Molecular Weight | 221.44 g/mol |
| Structural Formula | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor or modulator of several enzymes and receptors, influencing key biological processes:
- Kinase Inhibition : The compound has demonstrated inhibitory effects on various kinases, which are critical in signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : It acts on dopamine receptors and other targets such as vasopressin V1b and chemokine CXCR7 receptors, which are implicated in numerous physiological and pathological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have indicated its effectiveness against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), among others.
- Mechanism of Action : The compound induces apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) while suppressing NF-κB expression. This suggests a dual mechanism involving both apoptosis and autophagy pathways.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. Various derivatives have been synthesized to explore their SAR:
| Derivative | Activity | Notes |
|---|---|---|
| 4-Chloro-pyrazolo[1,5-a]pyrazine | Moderate kinase inhibition | Serves as a precursor for further modifications |
| 3-Iodo-pyrazolo[1,5-a]pyrazine | Enhanced receptor binding | Exhibits different reactivity patterns |
| 2-Bromo-pyrazolo[1,5-a]pyridine | Variable anticancer activity | Different electronic properties due to pyridine |
Study 1: Anticancer Activity Assessment
A study conducted on the anticancer properties of derivatives of pyrazolo[1,5-a]pyrazine demonstrated that compounds similar to this compound exhibited stronger cytotoxicity than cisplatin against MCF-7 and MDA-MB-231 cell lines. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .
Study 2: Mechanistic Insights
Research investigating the mechanisms underlying the anticancer effects revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic factors such as Bax. These findings support the compound's role in promoting apoptosis through oxidative stress pathways .
Q & A
Q. What are the most reliable synthetic routes for preparing 4-chloro-3-iodopyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
The synthesis of halogenated pyrazolo[1,5-a]pyrazine derivatives typically involves sequential halogenation. For example, 4-chloropyrazolo[1,5-a]pyrazine (2a ) can be iodinated at position 3 using N-iodosuccinimide (NIS) in acetonitrile under reflux (83% yield) . Key factors include:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilic substitution at position 3 due to increased ring acidity .
- Solvent and temperature : Anhydrous MeCN and reflux conditions minimize side reactions during iodination .
- Purification : Post-reaction aqueous workup and solvent washing (e.g., Et₂O) ensure high purity .
Q. How can spectroscopic methods (NMR, MS) distinguish structural isomers of halogenated pyrazolo[1,5-a]pyrazines?
- ¹H NMR : Chemical shifts at δ 8.91 (d, J = 4.8 Hz) and δ 7.81 (d, J = 4.8 Hz) correspond to protons at positions 7 and 6, respectively, in 2-bromo-4-chloro-3-iodo derivatives .
- ¹³C NMR : Signals at δ 142.1 and δ 140.2 confirm the presence of iodinated and chlorinated carbons .
- MS : A molecular ion peak at m/z 359 [M+H]⁺ is diagnostic for 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine .
Advanced Research Questions
Q. What electronic or steric factors govern regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrazine?
Position 7 is the most reactive site due to its high calculated acidity (pKa ~15–17 in DMSO) . Functionalization strategies include:
- Carbene insertion : Silylformamidine-derived carbenes insert into the C7–H bond with >90% yield under solvent-free conditions .
- Substituent effects : Electron-withdrawing groups (e.g., CO₂Me, CN) at position 4 accelerate reactivity by lowering the energy barrier for carbene insertion .
- Steric hindrance : Bulky substituents at positions 2 or 3 do not impede C7 reactivity, as shown by X-ray crystallography of aminal derivatives .
Q. How do computational models (e.g., DFT, MCTDH) predict the electronic behavior of pyrazolo[1,5-a]pyrazine derivatives in photochemical studies?
- DFT calculations : Predict pKa values and electron density distribution, confirming C7 as the most acidic site .
- MCTDH simulations : Model vibronic coupling in pyrazine derivatives, revealing symmetry-dependent nonradiative transitions (e.g., S₂→S₁ internal conversion) that influence fluorescence yields .
- Spectroscopic validation : Calculated absorption spectra align with experimental UV-Vis data (e.g., S₂ state absorption in pyrazine derivatives) .
Q. What contradictions exist in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives, and how can structure-activity relationships (SARs) resolve them?
- Antitumor vs. kinase inhibition : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c ) show potent activity against HEPG2-1 liver carcinoma (IC₅₀ = 2.70 µM), but SARs indicate that minor structural changes (e.g., substitution at position 3) drastically alter selectivity .
- RNA-binding protein inhibition : RO6885247 (a pyrazolo[1,5-a]pyrazine analog) targets survival motor neuron protein 2, but conflicting data exist on its efficacy in neurodegenerative models, likely due to differences in cellular permeability or off-target effects .
Q. What methodological challenges arise in analyzing the pharmacokinetic properties of this compound derivatives?
- Bioavailability prediction : Lipinski’s and Veber’s rules indicate good oral bioavailability for pyrazolo[1,5-a]pyrazines with molecular weight <500 and ≤10 H-bond donors .
- Metabolic stability : Iodine substituents may increase metabolic lability via dehalogenase-mediated cleavage, requiring stabilization strategies (e.g., fluorination at adjacent positions) .
- In vitro-in vivo correlation (IVIVC) : Discrepancies in Eis inhibition (Mycobacterium tuberculosis) between enzyme assays and whole-cell models highlight the need for advanced permeability assays .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
